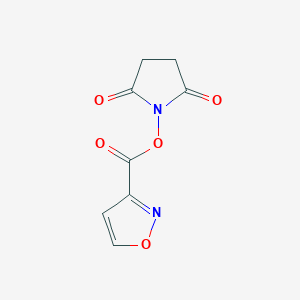

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate

Description

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolidinone and isoxazole ring system. This compound has been investigated for its synthetic utility in coupling reactions, particularly as a precursor for nitrogen-containing heterocycles. A 2009 study in Molecules demonstrated its role in synthesizing ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives via copper-catalyzed radical-ionic substitution mechanisms . Key structural features include:

- Pyrrolidinone moiety: A five-membered lactam ring with two ketone groups, contributing to electrophilic reactivity.

- Isoxazole-carboxylate group: A five-membered aromatic ring with oxygen and nitrogen atoms, enabling nucleophilic substitution or coordination with metal catalysts.

The compound’s synthesis involves coupling ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate with heterocycles under heterogeneous copper catalysis. Its characterization relies on NMR, IR spectroscopy, and computational methods like DFT to predict partial charges on reactive sites .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c11-6-1-2-7(12)10(6)15-8(13)5-3-4-14-9-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKDHHDKDLULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate typically involves the coupling of a pyrrolidinone derivative with an isoxazole carboxylate. One common method involves the use of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as an intermediate, which is then reacted with various reagents to form the desired compound . The reaction conditions often include the use of solid reductive agents like lithium aluminum hydride (LiAlH4) for the reduction of nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized coupling reactions that yield high-purity products. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can be performed using agents like LiAlH4 to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolidinone or isoxazole rings .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can contribute to their anticonvulsant effects . Additionally, the compound may act as a positive allosteric modulator of certain receptors, enhancing their activity .

Comparison with Similar Compounds

Reactivity in Coupling Reactions

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate exhibits distinct reactivity compared to other heterocyclic carboxylates. The table below summarizes key differences:

Key Observations :

- Catalyst specificity: Unlike simpler alkyl bromides (e.g., ethyl 2-bromohexanoate), the pyrrolidinone-isoxazole system requires a copper catalyst to activate the C–Br bond via a radical-ionic pathway .

- Electronic factors : DFT calculations revealed that partial charges on the nitrogen atoms of heterocycles and the C(2) of the carboxylate correlate with reaction efficiency, highlighting the compound’s electronic sensitivity .

Electronic and Structural Features

The pyrrolidinone ring’s electron-withdrawing ketones enhance the electrophilicity of the adjacent isoxazole-carboxylate, distinguishing it from non-lactam analogs. For example:

- Isoxazole-3-carboxylates without pyrrolidinone: Less electrophilic at C(2), requiring stronger bases or higher temperatures for substitution.

- Pyrrolidinone-free bromohexanoates: Lack the dual activation (radical + ionic) mechanism, leading to slower reaction kinetics.

Research Findings and Limitations

Biological Activity

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidinone and an isoxazole ring. These features contribute to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be represented as follows:

This unique combination allows the compound to engage in various chemical interactions that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in breast cancer cell lines. Its derivatives have demonstrated cytotoxicity and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

- Anticonvulsant Effects : Some derivatives have shown potential as anticonvulsants by inhibiting calcium currents mediated by Cav 1.2 (L-type) channels, suggesting a mechanism that could be exploited for therapeutic development .

The mechanism of action for this compound involves its interaction with various molecular targets. For instance:

- Calcium Channel Inhibition : Derivatives inhibit calcium currents which can lead to anticonvulsant effects.

- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies

Several studies highlight the biological efficacy of this compound and its derivatives:

- Study on Antimicrobial Activity :

- Anticancer Research :

Data Table: Biological Activities of 2,5-Dioxopyrrolidin-1-yl Isoxazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.